Isothiocyanatotri(propan-2-yl)silane

Description

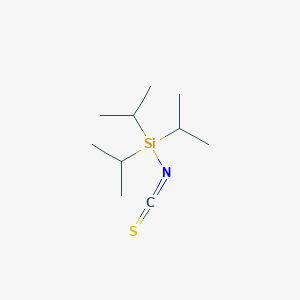

Isothiocyanatotri(propan-2-yl)silane is an organosilicon compound with the formula (i-C₃H₇)₃Si-NCS, where three isopropyl (propan-2-yl) groups and an isothiocyanate (-NCS) functional group are bonded to a central silicon atom. The isothiocyanate group confers high reactivity toward nucleophiles (e.g., amines, hydroxyl groups), making it valuable in surface modification, polymer chemistry, and organic synthesis. Its hydrophobic isopropyl substituents enhance solubility in nonpolar media, while the silane backbone enables covalent bonding to inorganic substrates like silica or metals.

Properties

CAS No. |

89732-56-9 |

|---|---|

Molecular Formula |

C10H21NSSi |

Molecular Weight |

215.43 g/mol |

IUPAC Name |

isothiocyanato-tri(propan-2-yl)silane |

InChI |

InChI=1S/C10H21NSSi/c1-8(2)13(9(3)4,10(5)6)11-7-12/h8-10H,1-6H3 |

InChI Key |

GFPPOVZMUQOBAU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)N=C=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Isothiocyanatotri(propan-2-yl)silane can be synthesized through a one-pot process involving the reaction of primary amines with carbon disulfide (CS2) in the presence of a base to form dithiocarbamate salts. These salts are then decomposed using cyanuric acid as the desulfurylation reagent to yield the desired isothiocyanate product . The choice of solvent and reaction conditions, such as temperature and pH, play a crucial role in the successful formation of the compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and yield, with careful control of reaction conditions to ensure high purity and minimal by-products. The use of advanced equipment and automation helps in achieving consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Isothiocyanatotri(propan-2-yl)silane undergoes various chemical reactions, including:

Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.

Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.

Hydrolysis: The compound reacts with water to form silanols and other products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases (e.g., triethylamine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution can yield various substituted silanes, while hydrolysis typically produces silanols and other hydrolyzed products.

Scientific Research Applications

Isothiocyanatotri(propan-2-yl)silane has a wide range of applications in scientific research:

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a precursor for bioactive compounds.

Mechanism of Action

The mechanism of action of isothiocyanatotri(propan-2-yl)silane involves its interaction with various molecular targets and pathways. The isothiocyanate group is known to react with nucleophiles, such as thiols and amines, forming covalent bonds. This reactivity underlies its ability to modify proteins and other biomolecules, potentially leading to biological effects such as enzyme inhibition and modulation of signaling pathways .

Comparison with Similar Compounds

Key Observations :

- The isothiocyanate group in the target compound enables unique reactivity compared to chlorine or ethynyl substituents in analogs. For instance, it forms stable thiourea bonds with amines, which are critical in bioconjugation and adhesive applications .

- Chlorotriisopropylsilane is widely used in silylation reactions but lacks the thiophilic reactivity of isothiocyanate .

Physical Properties and Stability

Table 2.2: Physical Properties of Selected Silanes

Key Observations :

- The target compound’s isothiocyanate group likely reduces thermal stability compared to chlorotriisopropylsilane, which has a well-defined boiling point of 63°C .

- All tri(propan-2-yl)silane derivatives exhibit hydrophobicity, but the isothiocyanate group may enhance interfacial adhesion in polar matrices (e.g., cement or polymers) compared to non-reactive substituents .

Silane Coupling Agents in Composite Materials

- Chlorotriisopropylsilane and similar chloro-silanes are used to modify silica surfaces but require post-functionalization for adhesion .

- This compound can directly bond to amine-functionalized surfaces (e.g., rubber or polymers), improving mechanical properties in composites. For example, silane coupling agents enhance rubber-cement interface strength by 10–20% in concrete composites .

Surface Treatment Performance

- Solvent-based silanes (e.g., chlorotriisopropylsilane) improve concrete resistance to freezing-thawing cycles by 10.9% in relative dynamic modulus . Isothiocyanate analogs may offer similar or enhanced performance due to stronger interfacial bonding.

- The target compound’s adhesive failure rate is expected to be lower than non-reactive silanes, as seen in studies where silane treatments reduced mixed failure modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.